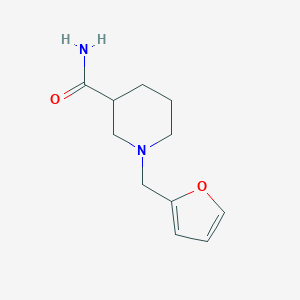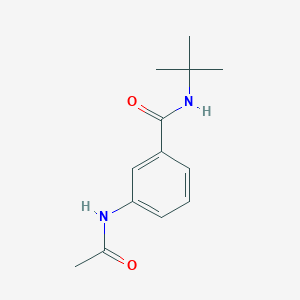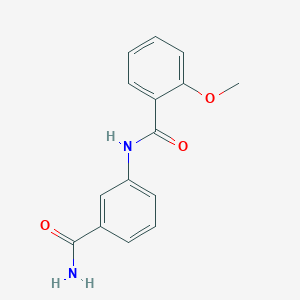![molecular formula C23H28N2O4 B268742 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in cells.
Mécanisme D'action
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide selectively inhibits adenosine kinase, which is responsible for the breakdown of adenosine in cells. By inhibiting adenosine kinase, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide increases the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses. The mechanism of action of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied, and it has been shown to have high selectivity and potency for adenosine kinase.
Biochemical and Physiological Effects:
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of adenosine kinase, which makes it an ideal tool for studying the role of adenosine in various physiological processes. However, there are also some limitations to using N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of adenosine kinase. Additionally, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the therapeutic potential of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 2-(2-methoxyethoxy)benzoyl chloride to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in drug development. Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine levels in cells. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to increase the levels of adenosine in cells, which can have therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Nom du produit |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C23H28N2O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-28-14-15-29-21-13-6-5-12-20(21)23(27)25-19-11-7-8-17(16-19)22(26)24-18-9-3-2-4-10-18/h5-8,11-13,16,18H,2-4,9-10,14-15H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
XBWVPCUTONWFGH-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
SMILES canonique |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)

![4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)